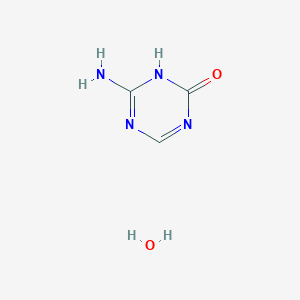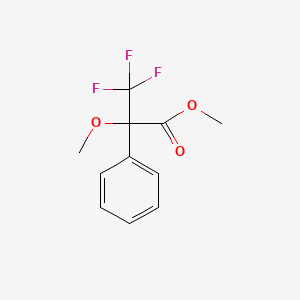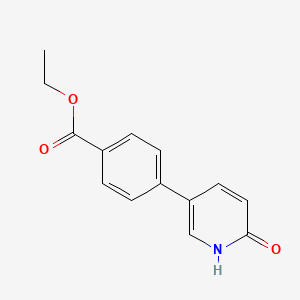
5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene
概要
説明
5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene is an organic compound that features both cyclopentadienyl and fluorenyl groups attached to a hexene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene typically involves the following steps:
Formation of Cyclopentadienyl and Fluorenyl Precursors: These can be synthesized through standard organic reactions such as Friedel-Crafts alkylation or Grignard reactions.
Coupling Reaction: The cyclopentadienyl and fluorenyl groups are then coupled to a hexene backbone using a suitable coupling reagent under controlled conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like distillation or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or alcohols depending on the oxidizing agent used.
Reduction: Reduction reactions might convert double bonds to single bonds or reduce other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield fluorenone derivatives, while reduction could produce cyclopentyl-hexane derivatives.
科学的研究の応用
Chemistry: As a ligand in organometallic chemistry, facilitating the formation of metal complexes.
Biology: Potential use in studying biological interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action for 5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene would depend on its specific application. In organometallic chemistry, it might act as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Cyclopentadienyl derivatives: Compounds like ferrocene, which contain cyclopentadienyl groups coordinated to metal centers.
Fluorenyl derivatives: Compounds such as fluorenone, which feature the fluorenyl group.
Uniqueness
5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene is unique due to the combination of cyclopentadienyl and fluorenyl groups within a single molecule, offering distinct structural and electronic properties that can be leveraged in various applications.
特性
IUPAC Name |
9-(2-cyclopenta-1,3-dien-1-ylhex-5-en-2-yl)-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24/c1-3-4-17-24(2,18-11-5-6-12-18)23-21-15-9-7-13-19(21)20-14-8-10-16-22(20)23/h3,5-11,13-16,23H,1,4,12,17H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXAYODCZJJJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-[2-(Benzyloxy)phenyl]propan-2-one](/img/structure/B6320660.png)
